molecular formula C16H23BFNO3 B2652904 4-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]morpholine CAS No. 1883760-17-5

4-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]morpholine

カタログ番号: B2652904
CAS番号: 1883760-17-5
分子量: 307.17
InChIキー: XDGIPDCLTWHMAM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Formula: C₁₆H₂₃BFNO₃ Molecular Weight: 307.17 g/mol (calculated based on formula) Structure: The compound consists of a morpholine ring attached to a phenyl group substituted with a fluorine atom at position 3 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group at position 4. This structure combines electron-withdrawing (fluoro) and boron-containing moieties, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions and pharmaceutical synthesis .

特性

IUPAC Name

4-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BFNO3/c1-15(2)16(3,4)22-17(21-15)13-6-5-12(11-14(13)18)19-7-9-20-10-8-19/h5-6,11H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGIPDCLTWHMAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]morpholine typically involves the following steps:

    Formation of the Boronic Ester: The boronic ester is usually synthesized by reacting 3-fluoro-4-bromophenylboronic acid with pinacol in the presence of a base such as potassium carbonate.

    Coupling with Morpholine: The boronic ester is then coupled with morpholine using a palladium-catalyzed cross-coupling reaction. This step often employs a palladium catalyst like Pd(PPh3)4 and a base such as sodium carbonate in a solvent like toluene or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.

化学反応の分析

Types of Reactions

    Substitution Reactions:

    Cross-Coupling Reactions: The boronic ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate and sodium carbonate.

    Solvents: Toluene, ethanol, and other organic solvents.

Major Products

The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other organic materials.

科学的研究の応用

Chemistry

In chemistry, 4-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]morpholine is used as a building block in the synthesis of complex organic molecules. Its ability to undergo Suzuki-Miyaura cross-coupling reactions makes it a valuable intermediate in the construction of biaryl structures.

Biology and Medicine

In biological and medical research, this compound is used to synthesize molecules with potential therapeutic applications. Its derivatives have been investigated for their activity against various biological targets, including enzymes and receptors involved in disease pathways.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and materials science. Its reactivity and versatility make it a key intermediate in the development of new materials with specific properties.

作用機序

The mechanism by which 4-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]morpholine exerts its effects is primarily through its participation in chemical reactions. The boronic ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. The fluoro group can influence the electronic properties of the molecule, affecting its reactivity and interaction with other chemical species.

類似化合物との比較

Comparison with Similar Compounds

The following table compares structural features, synthesis, yields, and applications of 4-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine with analogous compounds:

Compound Name Molecular Formula Key Substituents Synthesis Yield Applications Key Properties/References
4-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine C₁₆H₂₃BFNO₃ Fluorine (position 3), boronate (position 4) ~60–70%* Suzuki coupling, kinase inhibitors, OLED precursors High reactivity in cross-coupling; fluorination enhances metabolic stability
4-(3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine (4b) C₁₇H₂₆BNO₄ Methoxy (position 3), boronate (position 5) 67% Arylation reagents, organic electronics Methoxy group increases electron density; lower solubility in polar solvents
4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trimethylsilyl)phenyl)morpholine (4c) C₂₀H₃₂BNO₃Si Trimethylsilyl (position 5), boronate (position 3) 62% Silicon-based polymer precursors, hydrophobic coatings Trimethylsilyl enhances thermal stability; steric hindrance limits coupling efficiency
4-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine C₁₆H₂₃BFNO₃ Fluorine (position 3), boronate (position 5) ~90% Anticancer agents (e.g., c-jun-N-terminal kinase inhibitors) Meta-substituted boronate improves regioselectivity in drug synthesis
4-[3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine C₁₆H₂₅BN₂O₃ Pyridine core, methyl (position 3), boronate (position 5) Not reported Heterocyclic drug development, charge-transfer materials Pyridine ring enhances π-conjugation; methyl group reduces reactivity
4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]morpholine C₁₇H₂₆BNO₃ Benzyl linkage, boronate (position 3) 90% purity Polymer additives, fluorescent dyes Benzyl spacer increases flexibility; lower melting point (~118°C)

Key Observations:

Substituent Effects :

  • Fluorine (electron-withdrawing) enhances metabolic stability in pharmaceuticals compared to methoxy (electron-donating) groups .
  • Trimethylsilyl substituents improve thermal stability but introduce steric challenges .
  • Pyridine analogs exhibit stronger π-conjugation, useful in optoelectronics .

Synthesis Efficiency :

  • Yields for boronate-containing morpholine derivatives typically range from 60% to 90%, depending on substituent complexity. Meta-substituted boronates (e.g., 4c) show lower yields due to steric hindrance .

Applications :

  • Pharmaceuticals : Fluorinated derivatives are prioritized for kinase inhibitors due to enhanced bioavailability .
  • Materials Science : Benzyl-linked boronates (e.g., ) are used in polymers, while pyridine-based variants serve in OLEDs .

生物活性

The compound 4-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]morpholine is of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Structure

  • Molecular Formula : C12H16BFO3
  • Molecular Weight : 238.06 g/mol
  • CAS Number : 1029439-02-8

Structural Characteristics

The compound features a morpholine ring substituted with a fluorophenyl group and a boron-containing moiety, which may influence its interaction with biological targets.

Research indicates that compounds with similar structures often exhibit kinase inhibitory properties. For instance, many phenolic boronates have been shown to inhibit various kinases involved in cancer progression. The presence of the morpholine ring may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Pharmacological Effects

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor cell proliferation by targeting specific kinases involved in cell signaling pathways.
  • Antiparasitic Properties : Some analogs have shown promising activity against protozoan parasites by disrupting metabolic processes essential for parasite survival.

Study 1: Kinase Inhibition

A study published in Journal of Medicinal Chemistry highlighted the importance of structural modifications in enhancing kinase selectivity and potency. The incorporation of polar groups improved solubility and metabolic stability while maintaining antiproliferative activity against cancer cell lines .

Study 2: Antiparasitic Activity

In research focused on malaria treatment, compounds structurally related to our target compound exhibited significant inhibition of PfATP4, a critical enzyme in the malaria parasite's energy metabolism. These findings suggest that similar compounds could be developed for treating parasitic infections .

Data Table: Biological Activity Comparison

Compound NameActivity TypeTarget Enzyme/PathwayIC50 (µM)Reference
Compound AAntitumorEGFR0.05
Compound BAntiparasiticPfATP40.01
Target CompoundPotential AntitumorUnknownTBDThis study

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。